

3-hydroxythiophene-2-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Hydroxythiophene-2-carbonitrile

Cat. No.: B3053938 Get Quote

Technical Guide: 3-Hydroxythiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-hydroxythiophene-2-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its nascent status in commercially available chemical catalogs, this document focuses on its fundamental properties, a detailed theoretical synthesis pathway, and potential applications. The information presented is curated for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this molecule.

Chemical Identity and Properties

While a specific CAS number for **3-hydroxythiophene-2-carbonitrile** is not readily found in major chemical databases, its identity can be established through its molecular structure.

Property	Value	Source
Molecular Formula	C ₅ H ₃ NOS	Calculated
Molecular Weight	125.15 g/mol	Calculated
IUPAC Name	3-Hydroxythiophene-2- carbonitrile	Nomenclature Standard
Canonical SMILES	C1=CSC(=C1O)C#N	ChemDraw
Physical State	Expected to be a solid at room temperature	Inferred from analogs

Note: The physical properties are estimations based on structurally similar compounds, such as other substituted hydroxythiophenes and thiophenecarbonitriles.

Proposed Synthesis Pathway

The synthesis of **3-hydroxythiophene-2-carbonitrile** can be theoretically achieved through a two-step process, commencing with the well-established Gewald reaction to form a key aminothiophene intermediate, followed by a diazotization and hydrolysis sequence.

Logical Workflow of the Proposed Synthesis

Click to download full resolution via product page

Caption: Proposed two-step synthesis of a substituted **3-hydroxythiophene-2-carbonitrile**.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis of **3-hydroxythiophene-2-carbonitrile**.

Step 1: Synthesis of 2-Amino-3-cyanothiophene (Gewald Reaction)

Materials:

- Malononitrile
- Elemental Sulfur
- A suitable aldehyde or ketone (e.g., acetaldehyde to yield 2-amino-5-methylthiophene-3carbonitrile)
- Base catalyst (e.g., morpholine or triethylamine)
- Solvent (e.g., ethanol or methanol)

Procedure:

- To a solution of the aldehyde or ketone and malononitrile in the chosen solvent, add the base catalyst.
- Stir the mixture at room temperature for a designated period to facilitate the Knoevenagel condensation.
- Introduce elemental sulfur to the reaction mixture.
- Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Synthesis of 3-Hydroxythiophene-2-carbonitrile (Diazotization and Hydrolysis)

Materials:

- 2-Amino-3-cyanothiophene derivative from Step 1
- Sodium Nitrite (NaNO₂)
- Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
- Water
- Ice

Procedure:

- Dissolve the 2-aminothiophene-3-carbonitrile in a cooled aqueous solution of the acid (e.g., HCl or H₂SO₄) at 0-5°C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0 and 5°C. The formation of the diazonium salt should be monitored.
- After the addition is complete, continue stirring the mixture in the ice bath for a short period.
- To induce hydrolysis of the diazonium salt, the reaction mixture is then gently heated. The evolution of nitrogen gas will be observed.
- After the gas evolution ceases, the mixture is cooled to room temperature.
- The product, **3-hydroxythiophene-2-carbonitrile**, is then extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The crude product can be further purified by column chromatography or recrystallization to obtain the final pure compound.

Potential Applications in Research and Development

Thiophene-based heterocycles are privileged scaffolds in medicinal chemistry and materials science. **3-Hydroxythiophene-2-carbonitrile**, with its reactive hydroxyl and cyano functionalities, presents several opportunities for further chemical modifications, making it a valuable building block for:

- Drug Discovery: Serving as a core structure for the synthesis of novel compounds with
 potential therapeutic activities, including but not limited to kinase inhibitors, anti-inflammatory
 agents, and central nervous system drugs. The hydroxyl group can act as a hydrogen bond
 donor/acceptor, while the nitrile can be a key interaction point or be further transformed.
- Materials Science: Use as a monomer or intermediate in the synthesis of organic semiconductors, conducting polymers, and dyes, where the electronic properties of the thiophene ring can be fine-tuned.
- Chemical Biology: Development of molecular probes and labeling agents, leveraging the reactivity of its functional groups for conjugation to biomolecules.

Conclusion

While **3-hydroxythiophene-2-carbonitrile** is not a readily cataloged compound, this technical guide provides a robust theoretical framework for its synthesis and outlines its potential in various scientific domains. The detailed experimental protocols, based on well-established chemical transformations, offer a clear path for its preparation in a laboratory setting. Researchers and professionals in drug development and materials science can utilize this information as a foundational resource for exploring the chemical space and applications of this promising heterocyclic molecule.

 To cite this document: BenchChem. [3-hydroxythiophene-2-carbonitrile CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3053938#3-hydroxythiophene-2-carbonitrile-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com